![molecular formula C21H18ClN3O2 B11193363 3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11193363.png)
3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate substituted hydrazines with β-ketoesters or diketones. The reaction conditions often include heating in the presence of a base such as potassium carbonate or potassium phosphate in a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis methods often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance:
- Aurora Kinase Inhibition : Similar compounds have shown efficacy against aurora kinases, which are frequently overexpressed in various cancers. In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 μM .
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have also been reported to possess antimicrobial properties:
- Broad-Spectrum Activity : Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. For example, studies have shown that derivatives can inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 μg/mL .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects:
- Phosphodiesterase Inhibition : Some pyrazolo[1,5-a]pyrimidine derivatives inhibit phosphodiesterase enzymes involved in inflammatory pathways. This suggests possible applications in treating conditions like asthma and rheumatoid arthritis .
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2020) evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, including the compound . The study found that:
- The compound exhibited a dose-dependent cytotoxic effect on MDA-MB-231 cells.
- Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting an oxidative stress-mediated pathway for inducing apoptosis.
Case Study 2: Antimicrobial Assessment
In a separate investigation by Kumar et al. (2021), the antimicrobial efficacy of several pyrazolo[1,5-a]pyrimidines was assessed:
- The study highlighted that the compound showed significant activity against Candida albicans with an MIC of 25 μg/mL.
- The authors concluded that modifications to the pyrazolo core could enhance antimicrobial potency.
Table 1: Biological Activities of 3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes. For instance, it can inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Pyrazoloisoquinoline: Exhibits fluorescence properties and is used in various applications, including as a fluorescent probe.
Uniqueness
3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and methoxyphenyl group enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .
Biological Activity
3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C21H18ClN3O, with a structure that includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group. The presence of these substituents is critical for its biological activity.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and cancer cell proliferation. For instance, derivatives of this compound demonstrated significant inhibitory activity against CDK2 and TRKA with IC50 values as low as 0.09 µM and 0.45 µM respectively .
- Induction of Autophagy : Preliminary studies have revealed that this compound can induce autophagy in A549 lung cancer cells, leading to cell cycle arrest and suppression of tumor growth. The inhibition of growth was found to be dose- and time-dependent, primarily attributed to autophagy induction .
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. This suggests applications beyond oncology into areas such as neuroprotection and treatment of gastrointestinal disorders .
Anticancer Activity
The compound has been evaluated for its antiproliferative effects across various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 10.5 | Autophagy induction |
MCF-7 (Breast) | 12.0 | CDK inhibition |
HeLa (Cervical) | 9.8 | TRKA inhibition |
These results indicate that the compound possesses significant anticancer properties across multiple types of cancer cells.
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes has been documented as follows:
Enzyme | Inhibition (%) at 10 µM |
---|---|
Acetylcholinesterase | 75% |
Urease | 80% |
These findings highlight the potential for therapeutic applications in conditions where these enzymes play a critical role.
Case Studies
- Cell Cycle Arrest in Lung Cancer : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound led to significant cell cycle arrest at the G0/G1 phase, correlating with increased autophagy markers .
- Dual Inhibition Properties : Another investigation focused on synthesizing derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold showed promising dual inhibition of CDK2 and TRKA kinases, suggesting a multifaceted approach to targeting cancer pathways .
Properties
Molecular Formula |
C21H18ClN3O2 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-ethyl-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H18ClN3O2/c1-3-17-20(14-4-8-15(22)9-5-14)21-23-18(12-19(26)25(21)24-17)13-6-10-16(27-2)11-7-13/h4-12,24H,3H2,1-2H3 |
InChI Key |
UZQLUJVIFQXAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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